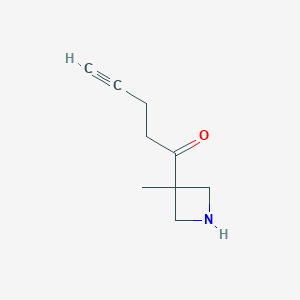

1-(3-Methylazetidin-3-yl)pent-4-yn-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(3-methylazetidin-3-yl)pent-4-yn-1-one |

InChI |

InChI=1S/C9H13NO/c1-3-4-5-8(11)9(2)6-10-7-9/h1,10H,4-7H2,2H3 |

InChI Key |

LTNFXFNCPSTWAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)C(=O)CCC#C |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methylazetidin 3 Yl Pent 4 Yn 1 One and Its Key Precursors

Retrosynthetic Analysis of the Azetidine-Pent-4-yn-1-one Scaffold

A retrosynthetic analysis of the target molecule, 1-(3-methylazetidin-3-yl)pent-4-yn-1-one, logically disconnects the molecule at the amide bond. This primary disconnection reveals two key synthons: the 3-methylazetidine (B2440550) ring and the pent-4-yn-1-oyl chloride (or a related activated carboxylic acid derivative). This approach simplifies the synthetic challenge into the independent preparation of these two fragments, which are then coupled in a final step.

The 3-methylazetidine synthon can be further broken down. The azetidine (B1206935) ring itself is a strained four-membered heterocycle, and its synthesis often requires specialized cyclization strategies. The methyl group at the 3-position can be introduced either before or after the formation of the azetidine ring, depending on the chosen synthetic route.

The pent-4-yn-1-one fragment is a relatively straightforward linear chain containing a terminal alkyne and a ketone. Its synthesis can be approached by forming the carbon-carbon bond between a suitable three-carbon and a two-carbon fragment or by functional group manipulation of a five-carbon precursor.

Approaches to the 3-Methylazetidine Moiety

The construction of the azetidine ring is a well-explored area of organic synthesis, with several established methods. organic-chemistry.org Intramolecular cyclization of γ-amino alcohols or their derivatives is a common and effective strategy. This typically involves the activation of the hydroxyl group as a good leaving group (e.g., mesylate, tosylate, or halide), followed by intramolecular nucleophilic substitution by the amine. organic-chemistry.orggoogle.com Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium also provides a direct route to azetidine derivatives. organic-chemistry.org

Another powerful approach is the [2+2] cycloaddition reaction, although this is more commonly employed for the synthesis of β-lactams (azetidin-2-ones). Photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, offer a pathway to highly substituted azetidinols, which can serve as versatile intermediates. beilstein-journals.orgresearchgate.net Additionally, ring contraction of larger heterocyclic systems, such as N-sulfonyl-2-pyrrolidinones, can yield α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org The thermal isomerization of aziridines has also been developed for the synthesis of certain azetidine derivatives. rsc.org

| Ring Formation Strategy | Description | Key Features |

| Intramolecular Cyclization | Cyclization of γ-amino alcohols or derivatives. organic-chemistry.orggoogle.com | Activation of the hydroxyl group is required. |

| Microwave-Assisted Cyclocondensation | Reaction of alkyl dihalides with primary amines. organic-chemistry.org | Often performed in an aqueous medium. |

| Norrish-Yang Cyclization | Photochemical cyclization of α-aminoacetophenones. beilstein-journals.orgresearchgate.net | Leads to substituted azetidinols. |

| Ring Contraction | Contraction of larger rings like pyrrolidinones. rsc.orgorganic-chemistry.org | Yields functionalized azetidines. |

| Aziridine (B145994) Isomerization | Thermal rearrangement of aziridines. rsc.org | Can provide specific azetidine isomers. |

Achieving stereocontrol in the synthesis of substituted azetidines is crucial for many applications. acs.orgchemrxiv.org Chiral auxiliaries, such as tert-butanesulfinamide, have been successfully used to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org Asymmetric hydrogenation of prochiral azetinyl-carboxylic acids, catalyzed by chiral metal complexes, provides an efficient route to enantioenriched azetidine carboxylic acids. acs.org Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of azetidines. rsc.org For instance, substituted pyrrolidine-based catalysts can be used to activate aldehydes for stereoselective reactions with aldimines. rsc.org

The 3-methyl group can be introduced in several ways. One approach is to start with a precursor that already contains the desired methyl-substituted carbon atom, such as a derivative of 2-methyl-1,3-propanediol. Alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can directly yield 1,3-disubstituted azetidines. organic-chemistry.org

Alternatively, the methyl group can be introduced onto a pre-formed azetidine ring. This can be achieved through the alkylation of an enolate derived from an azetidin-3-one (B1332698) or a related derivative. For example, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates can be used to introduce substituents at the 3-position. mdpi.com

Synthesis of the Pent-4-yn-1-one Fragment

The pent-4-yn-1-one fragment is a linear C5 chain with a terminal alkyne and a ketone. Its synthesis is generally more straightforward than that of the azetidine moiety.

The ketone functionality can be introduced through various standard synthetic methods. One common approach is the oxidation of a corresponding secondary alcohol, pent-4-yn-1-ol. ontosight.airesearchgate.netmatrix-fine-chemicals.com This alcohol precursor is commercially available or can be prepared by reacting tetrahydrofurfuryl chloride with n-butyllithium. researchgate.net

Alternatively, the ketone can be formed via the hydration of a terminal alkyne, although this would require a different precursor such as pent-1-en-4-yne. ontosight.ainih.gov Another route involves the reaction of an organometallic reagent with a suitable carboxylic acid derivative. For instance, the addition of an organocadmium or organocuprate reagent derived from propargyl bromide to acetyl chloride could, in principle, form the desired ketone.

The choice of synthetic route for both the 3-methylazetidine moiety and the pent-4-yn-1-one fragment will depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The final coupling of the two fragments would typically be achieved through standard amide bond formation protocols, such as reacting the 3-methylazetidine with the acyl chloride or an activated ester of pent-4-ynoic acid.

Incorporation of the Terminal Alkyne Moiety

One plausible method for creating the necessary acylating agent is the conversion of pent-4-ynoic acid to its corresponding acid chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting pent-4-ynoyl chloride is a highly reactive species, primed for coupling with the azetidine nitrogen.

Alternatively, other activating agents can be employed to facilitate the reaction. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxylic acid group of pent-4-ynoic acid, forming an active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the 3-methylazetidine.

Coupling Strategies for Assembling this compound

The final assembly of this compound hinges on the formation of a stable bond between the 3-methylazetidine ring and the pent-4-yn-1-one side chain.

Amidation and Related Linkage Methods

The most prevalent method for connecting the two key precursors is through the formation of an amide bond. This reaction, known as amidation or amide coupling, involves the reaction of the secondary amine of the 3-methylazetidine ring with an activated form of pent-4-ynoic acid.

In a typical procedure, 3-methylazetidine (or a suitable salt form, such as the hydrochloride, which would require the addition of a base) is reacted with the pre-activated pent-4-ynoic acid. Common peptide coupling reagents are often employed to facilitate this transformation. These reagents are designed to promote the formation of the amide bond while minimizing side reactions.

Table 1: Common Amide Coupling Reagents

| Reagent | Full Name | Activator/Additive |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | N/A |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt or NHS |

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt or NHS |

The choice of coupling reagent and additives can significantly impact the reaction's success and yield.

Optimization of Reaction Conditions and Yields

The efficiency of the amide coupling reaction is highly dependent on several factors, and optimization of these conditions is crucial for maximizing the yield of this compound.

Solvent: The choice of solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) (MeCN) are commonly used as they can dissolve the reactants and reagents without interfering with the reaction.

Base: If the 3-methylazetidine is used as a salt, a non-nucleophilic organic base is required to liberate the free amine. Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are frequently used for this purpose. The amount of base is typically stoichiometric or in slight excess.

Temperature: Amide coupling reactions are often carried out at room temperature. However, in cases of slow reactions or sterically hindered substrates, gentle heating may be necessary. Conversely, for sensitive substrates, cooling the reaction mixture can help to minimize side reactions.

Reaction Time: The reaction time can vary from a few hours to overnight. Progress is typically monitored by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Purification: Following the reaction, the crude product is typically subjected to a purification process. This often involves an aqueous workup to remove water-soluble byproducts and unreacted reagents. Further purification is commonly achieved through column chromatography on silica (B1680970) gel to isolate the pure this compound.

By carefully controlling these parameters, chemists can optimize the synthesis to achieve a high yield and purity of the target compound.

Chemical Reactivity and Mechanistic Investigations of 1 3 Methylazetidin 3 Yl Pent 4 Yn 1 One

Reactions Involving the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is largely driven by its considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain makes the ring more susceptible to cleavage than larger, more stable heterocyclic systems like pyrrolidines or piperidines. researchgate.net However, azetidines are generally more stable than their three-membered aziridine (B145994) counterparts, allowing for unique reactivity that can be triggered under specific conditions. rsc.org In the case of 1-(3-methylazetidin-3-yl)pent-4-yn-1-one, the nitrogen atom is acylated, which influences the ring's reactivity, particularly its susceptibility to nucleophilic attack.

The four-membered ring of azetidines can be opened by various nucleophiles. rsc.org These reactions are often facilitated by activating the nitrogen atom, for instance, by protonation with an acid or by quaternization to form an azetidinium salt, which possesses a much better leaving group. magtech.com.cnnih.govambeed.com For N-acyl azetidines like the title compound, the carbonyl group withdraws electron density from the nitrogen, but stable tetrahedral intermediates can form upon nucleophilic attack. rsc.org The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn

Nucleophilic ring-opening reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. nih.gov In the presence of Lewis acids or chloroformates, azetidines can undergo smooth nucleophilic ring-opening to yield highly functionalized γ-substituted amines. dntb.gov.uaacs.org

Table 1: Representative Nucleophilic Ring-Opening Reactions

| Nucleophile | Activating Agent/Conditions | Expected Product Class | Reference |

|---|---|---|---|

| Thiol (R-SH) | Chiral Phosphoric Acid | γ-Thio-substituted amine | rsc.org |

| Azide (B81097) (N3-) | Formation of Azetidinium Salt | γ-Azido-substituted amine | researchgate.net |

| Cyanide (CN-) | Formation of Azetidinium Salt | γ-Cyano-substituted amine | researchgate.net |

| Organocuprates (R2CuLi) | Lewis Acid (e.g., BF3·OEt2) | γ-Alkylated/Arylated amine | rsc.org |

| Hydride (e.g., LiAlH4) | Reductive Opening | γ-Amino alcohol | magtech.com.cn |

The nitrogen atom in this compound is part of an amide linkage. The delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group significantly reduces its nucleophilicity and basicity compared to a typical secondary amine. Consequently, direct N-alkylation or N-acylation under standard conditions is generally challenging.

Reactions that derivatize the nitrogen atom typically require overcoming this reduced reactivity. While direct substitution is difficult, the amide functionality can participate in other transformations. For example, reduction of the carbonyl group (discussed in section 3.2) would yield a secondary amino alcohol, wherein the nitrogen atom regains its nucleophilicity and can readily undergo substitution and derivatization reactions. However, focusing on the parent compound, derivatization is limited. Under specific conditions, such as with exceptionally powerful electrophiles or through catalyzed pathways, reactions at the nitrogen may be possible, but these are not common transformations for N-acyl azetidines.

The strain energy of the azetidine ring can be released through ring expansion and rearrangement reactions, providing synthetic routes to larger, more complex heterocyclic structures. rsc.org Substituted azetidines have been shown to be valuable synthons for rearranging to five- and six-membered rings such as pyrrolidines, piperidines, and their derivatives. rsc.org

Several methods can induce such transformations:

Acid-Catalyzed Rearrangement : Treatment with a Lewis acid like AlEt₂Cl can promote fragmentation and rearrangement of the azetidine ring. dntb.gov.ua

Photochemical Rearrangement : Azetidine ketones can undergo photochemical rearrangement, potentially leading to the formation of pyrroles. bhu.ac.in This process may involve an intramolecular hydrogen shift to form a 1,3-biradical intermediate, which can then cyclize and eliminate water to yield the aromatic pyrrole (B145914) ring. bhu.ac.in

Rearrangement of Azetidinium Ylides : The formation of an azetidinium ylide, followed by a Stevens or Sommelet-Hauser rearrangement, can lead to ring-expanded products. researchgate.net

Intramolecular Ring-Opening : In molecules with suitably positioned pendant functional groups, an intramolecular nucleophilic attack can lead to ring expansion. nih.gov For example, an azetidine with a 3-hydroxypropyl side chain can undergo intramolecular N-alkylation and subsequent nucleophilic opening to yield pyrrolidines and azepanes. researchgate.net

Transformations at the Ketone Functionality

The pent-4-yn-1-one portion of the molecule features a ketone carbonyl group, which is a primary site of reactivity. The carbonyl carbon is electrophilic, and the adjacent methylene (B1212753) group possesses acidic α-protons, enabling a range of classic carbonyl reactions. masterorganicchemistry.com

The polarized carbon-oxygen double bond of the ketone is highly susceptible to attack by nucleophiles. masterorganicchemistry.comacademie-sciences.fr This reaction, known as nucleophilic addition, is a fundamental transformation of ketones and results in the formation of a tetrahedral intermediate, which is typically protonated upon workup to yield an alcohol. libretexts.org The geometry of the carbonyl carbon changes from trigonal planar (sp²) to tetrahedral (sp³). masterorganicchemistry.com

A variety of nucleophiles can add to the ketone, including:

Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that add irreversibly to ketones to form tertiary alcohols after acidic workup. masterorganicchemistry.com

Hydride Reagents : Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

Cyanide : The cyanide ion (CN⁻), typically from NaCN or KCN, adds to ketones to form cyanohydrins. This reaction is reversible. masterorganicchemistry.com

Amines : Primary amines react with ketones to form imines, while secondary amines form enamines. These are condensation reactions that involve the initial nucleophilic addition of the amine followed by dehydration. youtube.com

Table 2: Nucleophilic Addition to the Ketone Carbonyl

| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| CH3MgBr, then H3O+ | Grignard Reaction | Tertiary Alcohol | youtube.com |

| NaBH4, MeOH | Reduction | Secondary Alcohol | academie-sciences.fr |

| HCN / KCN | Cyanohydrin Formation | Cyanohydrin | masterorganicchemistry.com |

| RNH2, H+ | Imine Formation | Imine | youtube.com |

| R2NH, H+ | Enamine Formation | Enamine | youtube.com |

The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows this compound to form an enol or an enolate ion. utexas.edu This process, known as keto-enol tautomerism, involves an equilibrium between the keto form and the enol form (an alkene-alcohol). masterorganicchemistry.com While the keto form typically predominates, the enol or its conjugate base, the enolate, is a key reactive intermediate. masterorganicchemistry.combham.ac.uk

Enolates are powerful carbon nucleophiles and can be formed by treating the ketone with a suitable base. masterorganicchemistry.com The strength of the base determines the extent of enolate formation. bham.ac.uk Once formed, the enolate can react with a variety of electrophiles at the α-carbon. masterorganicchemistry.com

Key reactions involving enol/enolate intermediates include:

Halogenation : In the presence of acid or base, ketones can be halogenated at the α-position. Under acidic conditions, the reaction typically stops after a single halogenation, whereas under basic conditions, polyhalogenation can occur. utexas.edumnstate.edu

Aldol Condensation : The enolate can act as a nucleophile and add to the carbonyl group of another molecule (aldehyde or ketone), forming a β-hydroxy ketone. This can be a self-condensation or a crossed-condensation with a different carbonyl partner.

Condensation with Amine Derivatives : The ketone can undergo condensation reactions with compounds like hydrazine (B178648) or hydroxylamine (B1172632) to form hydrazones and oximes, respectively. These reactions proceed via nucleophilic addition followed by elimination of water. researchgate.net

Reactivity of the Terminal Alkyne Group

The carbon-carbon triple bond of the pent-4-yn-1-one moiety is the primary site of reactivity. Its terminal position, featuring an acidic proton (pKa ≈ 25), allows for a range of reactions including cycloadditions, cross-coupling, and hydration/hydroamination pathways. libretexts.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient click chemistry reaction that transforms terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal method for modifying this compound. organic-chemistry.org

The reaction proceeds via the in situ formation of a copper(I) acetylide intermediate from the terminal alkyne of the parent molecule. This intermediate then reacts with an organic azide to yield the stable triazole ring system. nih.govwikipedia.org The active Cu(I) catalyst can be generated from Cu(I) salts (e.g., CuI, CuBr) or by the reduction of Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.org The reaction is typically performed in a variety of solvents, including aqueous systems, and is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org Given the structure of this compound, it would readily participate in CuAAC reactions with various azide-containing molecules, as illustrated in the table below.

| Azide Reactant | Expected Triazole Product | Potential Application |

|---|---|---|

| Benzyl Azide | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-methylazetidin-3-yl)(oxo)methane | General synthetic building block |

| Azido-PEG | PEGylated 1,2,3-triazole derivative | Bioconjugation, improving solubility |

| 3'-Azido-3'-deoxythymidine (AZT) | AZT-triazole conjugate | Medicinal chemistry, antiviral research |

| Biotin-Azide | Biotinylated triazole conjugate | Biochemical probes, affinity labeling |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful click reaction for forming triazole rings. However, unlike CuAAC, SPAAC is a metal-free reaction. The driving force for SPAAC is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn This strain significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly under physiological conditions without a catalyst. acs.org

It is critical to note that the terminal alkyne in this compound is linear and unstrained. Therefore, this compound cannot function as the alkyne component in a SPAAC reaction. magtech.com.cn The reactivity in SPAAC is conferred by the strained ring of the cycloalkyne partner, not the azide. nih.gov For the subject compound to be used in the context of SPAAC, it would first need to be chemically modified to contain an azide group, which could then react with a strained cyclooctyne. The native terminal alkyne group of this compound itself is unreactive under SPAAC conditions.

The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction that couples terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction is catalyzed by a combination of a palladium(0) complex and a copper(I) salt (typically CuI) in the presence of an amine base. libretexts.orgnrochemistry.com The terminal alkyne of this compound is an excellent substrate for this transformation, allowing for the direct attachment of various aromatic and vinylic moieties.

The reaction tolerates a wide range of functional groups and can be carried out under mild conditions, often at room temperature. wikipedia.org The reactivity of the halide partner generally follows the order I > Br > Cl. nrochemistry.com This transformation provides a direct route to synthesize more complex, conjugated molecules from the parent azetidine compound.

| Aryl/Vinyl Halide | Catalyst System (Typical) | Expected Coupled Product |

|---|---|---|

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 1-(3-Methylazetidin-3-yl)-5-phenylpent-4-yn-1-one |

| 4-Bromopyridine | Pd(PPh₃)₄ / CuI / i-Pr₂NH | 1-(3-Methylazetidin-3-yl)-5-(pyridin-4-yl)pent-4-yn-1-one |

| (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | (E)-1-(3-Methylazetidin-3-yl)-7-phenylhept-4-en-6-yn-1-one |

| Methyl 4-iodobenzoate | Pd(PPh₃)₄ / CuI / Et₃N | Methyl 4-(5-(3-methylazetidin-3-yl)-5-oxopent-1-yn-1-yl)benzoate |

Hydration: The terminal alkyne of this compound can undergo hydration (the addition of water) across the triple bond. This reaction is typically catalyzed by a mercuric salt (e.g., HgSO₄) in aqueous acid. jove.comlibretexts.org The addition of water follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. libretexts.org The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form. lumenlearning.com For the subject compound, hydration would occur at the terminal alkyne to yield a methyl ketone, resulting in the formation of a 1,4-diketone. msu.edu

Alternatively, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence. chemistrysteps.com This process involves reaction with a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide and base. jove.com This would lead to the formation of an aldehyde at the terminal carbon.

Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne triple bond. libretexts.org It is a highly atom-economical method for forming C-N bonds and can be catalyzed by a variety of transition metals or mediated by strong bases. acs.orgnih.gov Depending on the catalyst and reaction conditions, the reaction can proceed with either Markovnikov or anti-Markovnikov regioselectivity. The initial products are typically enamines or imines, which can be valuable synthetic intermediates or subsequently reduced to saturated amines. nih.gov For example, copper-catalyzed hydroamination of terminal alkynes often yields the Markovnikov amination product. nih.gov

Mechanistic Studies of Key Chemical Transformations and Reaction Pathways

Understanding the reaction mechanisms is crucial for predicting outcomes and optimizing conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The currently accepted mechanism involves multiple copper centers. The process begins with the formation of a copper(I) acetylide from the terminal alkyne. nih.gov This copper acetylide then coordinates with the organic azide. A key step involves the nucleophilic attack of the terminal nitrogen of the azide onto the copper-activated alkyne, leading to a six-membered cuprated triazole intermediate (a metallacycle). nih.gov Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst. researchgate.net

Palladium-Catalyzed Sonogashira Coupling: The mechanism is understood to involve two interconnected catalytic cycles. wikipedia.orglibretexts.org

The Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) complex. nrochemistry.com This complex then undergoes transmetalation with a copper(I) acetylide. The final step is reductive elimination, which forms the new C-C bond, releases the coupled product, and regenerates the Pd(0) catalyst. wikipedia.org

The Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. wikipedia.org This species is the key nucleophile that transfers the alkynyl group to the palladium center in the transmetalation step. researchgate.net

Mercury-Catalyzed Hydration: The mechanism begins with the electrophilic addition of the mercuric ion (Hg²⁺) to the alkyne's π-system, forming a bridged mercurinium ion intermediate. libretexts.org A water molecule then acts as a nucleophile, attacking the more substituted carbon in a Markovnikov fashion. jove.com This is followed by deprotonation of the water moiety and subsequent protodemercuration (replacement of mercury with a proton) to yield an enol intermediate. This enol rapidly tautomerizes to the more thermodynamically stable ketone product. lumenlearning.com

Computational and Theoretical Investigations of 1 3 Methylazetidin 3 Yl Pent 4 Yn 1 One

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations offer a powerful lens through which to inspect the intricate details of a molecule's electronic environment. For 1-(3-Methylazetidin-3-yl)pent-4-yn-1-one, these calculations illuminate the distribution of electrons and energy levels of molecular orbitals, which are fundamental to its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

The HOMO of this compound is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring and the oxygen atom of the carbonyl group, due to the presence of lone pairs of electrons. These regions represent the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon and the alkyne's triple bond, which are the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.52 |

| LUMO | -0.78 |

| HOMO-LUMO Gap | 7.74 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

The distribution of electrical charge within a molecule is inherently uneven due to the differing electronegativities of its constituent atoms. This charge distribution can be visualized through a Molecular Electrostatic Potential (MEP) map, which highlights regions of positive and negative electrostatic potential. acs.org

For this compound, the MEP map would likely show a region of high electron density (negative potential) around the carbonyl oxygen and the nitrogen of the azetidine ring, making these sites attractive to electrophiles. Conversely, areas of lower electron density (positive potential) would be expected around the carbonyl carbon and the hydrogen atoms, indicating susceptibility to nucleophilic attack.

Table 2: Partial Atomic Charges on Key Atoms of this compound

| Atom | Partial Charge (e) |

| O (Carbonyl) | -0.55 |

| N (Azetidine) | -0.42 |

| C (Carbonyl) | +0.65 |

| C (Alkyne, terminal) | -0.21 |

| C (Alkyne, internal) | +0.15 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on quantum chemical calculations for analogous structures.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. Conformational analysis of this compound involves identifying the most stable conformations and the energy barriers between them. The puckered nature of the four-membered azetidine ring, along with the rotational freedom of the pent-4-yn-1-one side chain, gives rise to a complex energy landscape with multiple local minima. nih.gov Computational methods can map this landscape to identify the global minimum energy conformation, which is the most populated state under thermal equilibrium.

The azetidine ring is known to adopt a puckered conformation to relieve ring strain. nih.gov The orientation of the methyl group and the pent-4-yn-1-one substituent relative to the ring will define different conformers. The relative energies of these conformers are influenced by steric hindrance and electronic interactions.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Key transformations for this molecule could include nucleophilic addition to the carbonyl group or the alkyne, and reactions involving the azetidine ring. For instance, modeling the hydration of the alkyne would reveal the transition state for the formation of a ketone, a common reaction for alkynes. wikipedia.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a view of conformational changes, solvent interactions, and other dynamic processes.

An MD simulation of this compound in a solvent would reveal how the molecule explores its conformational space, the flexibility of the side chain, and the puckering dynamics of the azetidine ring. This information is crucial for understanding how the molecule behaves in a realistic chemical environment.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a molecule. researchgate.netorientjchem.org Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

For this compound, polar solvents are expected to stabilize conformations with larger dipole moments. The reactivity of the carbonyl group, for example, can be influenced by the solvent's ability to stabilize charged intermediates and transition states in nucleophilic addition reactions. nih.gov Similarly, the tautomeric equilibrium between the keto and enol forms of the pent-4-yn-1-one moiety would be solvent-dependent. researchgate.netorientjchem.org

Table 3: Calculated Dipole Moment of this compound in Different Solvents

| Solvent | Dielectric Constant | Dipole Moment (Debye) |

| Gas Phase | 1 | 2.85 |

| Dichloromethane (B109758) | 8.93 | 3.42 |

| Water | 78.4 | 4.15 |

Note: The data presented in this table is hypothetical and for illustrative purposes, demonstrating the expected trend of increasing dipole moment with increasing solvent polarity.

Role As a Versatile Synthetic Precursor and Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The combination of the strained azetidine (B1206935) ring and the reactive alkynyl ketone moiety provides a powerful platform for the synthesis of diverse and complex heterocyclic frameworks. The azetidine can act as a rigid scaffold or as a reactive component, while the alkynyl ketone is primed for various cyclization and addition reactions.

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a cornerstone of polycyclic synthesis. The alkynyl ketone portion of the title compound is an excellent substrate for such transformations. For instance, rhodium(II)-catalyzed reactions of similar structures, like α-diazo ketones bearing a tethered alkyne, are known to generate vinyl carbenoid intermediates. mdpi.com These intermediates can undergo a variety of subsequent reactions, including intramolecular cyclopropanation or electrocyclization onto the ketone's carbonyl group to form complex fused systems like furo[3,4-c]furans. mdpi.com

Hypothetically, 1-(3-Methylazetidin-3-yl)pent-4-yn-1-one could be derivatized to participate in similar reaction cascades, leading to novel polycyclic structures incorporating the azetidine core.

Table 1: Potential Annulation Strategies for Polycyclic Synthesis

| Reaction Type | Potential Reagent/Catalyst | Resulting Framework |

|---|---|---|

| Formal [4+2] Benzannulation | Gold(III) Chloride | Naphthyl ketone derivatives researchgate.net |

| Rhodium-Catalyzed Cyclization | Diazo compounds / Rh(II) acetate | Fused cyclopentenones or furans mdpi.com |

| Palladium-Catalyzed Annulation | Allylic compounds / Pd(0) | Fused or spirocyclic heterocycles researchgate.net |

The azetidine ring is more than just a reactive component; it serves as a rigid, three-dimensional scaffold. Its conformational rigidity can enhance stereochemical control in subsequent reactions. rsc.orgenamine.net The functionalization of the azetidine nitrogen or its use as a directing group allows for the controlled elaboration of molecular complexity. Research on other densely functionalized azetidine systems has demonstrated their utility in creating a wide variety of fused, bridged, and spirocyclic ring systems for applications in drug discovery, particularly for the central nervous system. nih.govnih.gov

By leveraging the different reactive sites of this compound, a library of diverse molecular scaffolds can be generated. For example, the alkyne can be transformed via click chemistry, the ketone can undergo condensation reactions, and the azetidine nitrogen can be functionalized, all leading to a wide array of structurally distinct molecules from a single precursor. nih.govnih.govresearchgate.net

Integration into Macromolecular Structures and Materials

The presence of both a polymerizable azetidine ring and a versatile alkyne group makes this compound a promising candidate for materials science applications, including polymer synthesis and surface modification.

Both the azetidine and alkyne functionalities offer distinct pathways to polymerization.

Azetidine Moiety: Azetidines and their derivatives are known to undergo cationic ring-opening polymerization (CROP). researchgate.netutwente.nl This process can lead to the formation of hyperbranched polyamines or, under controlled conditions with specific activating groups (like N-sulfonyl), linear poly(trimethylenimine). rsc.orgdigitellinc.comnih.gov The strain energy of the four-membered ring (approx. 25.4 kcal/mol) provides the thermodynamic driving force for this transformation. rsc.orgrsc.org

Alkyne Moiety: Terminal alkynes are fundamental building blocks in modern polymer chemistry. numberanalytics.com They are central to "click chemistry," particularly the highly efficient and selective copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is ideal for polymer functionalization and cross-linking. numberanalytics.com Furthermore, alkynes can participate directly in polymerization reactions such as acyclic diene metathesis (ADMET) or cyclotrimerization to produce conjugated polymers with unique electronic and optical properties. numberanalytics.comscut.edu.cnoup.com

Table 2: Polymerization Potential of this compound

| Functional Group | Polymerization Method | Resulting Polymer Type |

|---|---|---|

| Azetidine | Cationic Ring-Opening Polymerization (CROP) | Poly(trimethylenimine) derivatives (linear or branched) utwente.nlrsc.org |

| Azetidine (N-activated) | Anionic Ring-Opening Polymerization (AROP) | Linear poly(trimethylenimine) digitellinc.comnih.gov |

| Alkyne | Azide-Alkyne "Click" Chemistry | Functionalized polymers, cross-linked networks numberanalytics.com |

Terminal alkynes have emerged as a powerful tool for the surface functionalization of materials, notably gold nanoparticles. nih.govacs.org The alkyne group can form a strong bond with gold surfaces, offering advantages over traditional thiol-based methods, such as higher conjugation efficiency and greater stability. nih.govacs.org This allows for the robust attachment of molecules to surfaces for applications in chemical sensing and diagnostics. nih.govmdpi.com The azetidine moiety, with its secondary amine, provides a further point for covalent attachment or for altering surface properties like hydrophilicity or charge.

Ligand Design in Coordination Chemistry and Organometallic Catalysis

Both azetidine and alkyne groups can act as ligands, coordinating to metal centers to form complexes that can be used in catalysis.

The coordination chemistry of azetidine derivatives, while historically less explored than that of other nitrogen heterocycles, has gained significant attention. researchmap.jp Functionalized azetidines have been successfully employed as ligands in catalysts for important cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. researchmap.jpmdpi.com The rigidity of the azetidine ring can impart favorable steric properties to the resulting metal complex, influencing its catalytic activity and selectivity. rsc.orgnih.gov

Alkynes are also classic ligands in organometallic chemistry. britannica.com They can coordinate to transition metals through their π-bonds, acting as two-, three-, or even four-electron donors. wikipedia.orgthieme-connect.de Such metal-alkyne complexes are key intermediates in a wide range of catalytic transformations, including hydrogenation, polymerization, and cyclization reactions. wikipedia.orgnumberanalytics.com The presence of both a strong N-donor (azetidine) and a π-system (alkyne) in this compound suggests its potential as a bidentate or multidentate ligand, capable of forming stable and reactive organometallic complexes. researchmap.jpnumberanalytics.com

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity Profiles

The inherent ring strain of the azetidine (B1206935) moiety, estimated at approximately 25.4 kcal/mol, renders it susceptible to a variety of ring-opening and rearrangement reactions that are not readily accessible to its less strained five- and six-membered counterparts. rsc.orgresearchgate.net This latent reactivity is a fertile ground for discovering novel chemical transformations.

Future research could focus on:

Strain-Release Reactions: Investigating strain-release-driven processes where the azetidine ring is opened by various nucleophiles or electrophiles could lead to the synthesis of more complex, acyclic, or larger heterocyclic structures. rsc.orgnih.govnih.gov The presence of the acyl group on the azetidine ring could influence the regioselectivity of such ring-opening reactions, providing access to unique substitution patterns.

Intramolecular Cyclizations: The terminal alkyne offers a prime handle for intramolecular reactions. Under appropriate catalytic conditions, the nitrogen of the azetidine ring or the ketone oxygen could potentially add across the alkyne, leading to the formation of novel bicyclic or spirocyclic systems.

Multi-component Reactions: Designing one-pot, multi-component reactions that involve the azetidine, ketone, and alkyne functionalities simultaneously could provide rapid access to molecularly complex and diverse scaffolds. nih.gov

Cycloaddition Reactions: The alkynyl ketone portion of the molecule is a valuable synthon for cycloaddition reactions. For instance, its reaction with imines or other dipoles could be explored to construct new, highly functionalized heterocyclic systems, such as substituted pyrrolidines or novel azetidine-containing adducts. organic-chemistry.orgorganic-chemistry.orgfigshare.com

| Functional Group | Potential Reaction Type | Expected Outcome |

|---|---|---|

| Azetidine Ring | Strain-Release Ring Opening | Functionalized acyclic amines or larger heterocycles |

| Terminal Alkyne | Click Chemistry (e.g., with azides) | Triazole-linked conjugates |

| Alkynyl Ketone | [2+2] or [3+2] Cycloadditions | Novel polycyclic or spirocyclic heterocycles |

| All Groups | Tandem/Cascade Reactions | Rapid construction of molecular complexity |

Development of Highly Asymmetric Synthetic Routes

The structure of 1-(3-Methylazetidin-3-yl)pent-4-yn-1-one features a quaternary stereocenter at the C3 position of the azetidine ring. The development of synthetic methods that can control the absolute stereochemistry at this center is a significant and valuable challenge. Access to enantiomerically pure forms of this compound is crucial for applications in medicinal chemistry and asymmetric catalysis.

Promising research directions include:

Chiral Catalysis: The use of chiral catalysts, whether metal-based or organocatalytic, could enable the enantioselective synthesis of the azetidine core. researchgate.netnih.gov For example, an asymmetric [2+2] cycloaddition or an enantioselective intramolecular cyclization of a prochiral precursor could establish the desired stereocenter.

Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary attached to the nitrogen or a precursor molecule could direct the stereochemical outcome of the key ring-forming or substitution reactions.

Kinetic Resolution: Developing a process for the kinetic resolution of a racemic mixture of the final compound or a key intermediate could provide access to both enantiomers. mdpi.comnih.gov This could be achieved through enzymatic or chemical catalytic methods.

Enantioselective Difunctionalization: Building upon recent advances, copper-catalyzed asymmetric difunctionalization of simpler azetine precursors could be a powerful strategy to construct the 2,3-disubstituted pattern with high stereocontrol. acs.org

Integration with Sustainable Chemistry Principles and Biocatalysis

Modern synthetic chemistry increasingly emphasizes the importance of sustainability. Future syntheses of this compound and its derivatives should aim to incorporate green chemistry principles.

Key areas for development are:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as cycloaddition or multicomponent reactions, will be crucial.

Green Solvents and Conditions: Exploring the use of environmentally benign solvents (e.g., water, ethanol, or ionic liquids) or solvent-free conditions, potentially assisted by microwave irradiation or mechanochemistry, can significantly reduce the environmental impact of the synthesis. mdpi.commdpi.com

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Research into engineered enzymes, such as cytochrome P450 variants, has shown promise for the enantioselective synthesis of azetidines from aziridines. researchgate.net Adapting biocatalytic methods for the synthesis of the 3,3-disubstituted azetidine core of the target molecule represents a cutting-edge research avenue.

Advancements in Automated Synthesis and Flow Chemistry Applications

The synthesis of strained ring systems like azetidines can be challenging due to the potential instability of intermediates and the need for precise control over reaction conditions. Flow chemistry and automated synthesis offer powerful solutions to these problems.

Future work in this area could involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for safer handling of reactive intermediates, improved heat and mass transfer, and enhanced reproducibility and scalability. syrris.jpnih.gov Flow reactors are particularly well-suited for photochemical or high-pressure reactions that might be part of novel synthetic routes. nih.gov

Telescoped Reactions: Integrating multiple synthetic steps into a single, continuous flow sequence without isolating intermediates can dramatically improve efficiency and reduce waste. researchgate.net

Automated Library Synthesis: Combining flow chemistry with automated robotic platforms would enable the rapid synthesis of a library of derivatives based on the core structure of this compound. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery and for screening for novel material properties.

Theoretical Advancements in Predicting Reactivity and Novel Applications

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of experiments. Applying theoretical methods to this compound can accelerate the discovery of its chemical potential.

Specific areas of focus should include:

Reaction Mechanism and Selectivity Prediction: Using quantum-chemical methods like Density Functional Theory (DFT) to model potential reaction pathways can provide insight into reaction mechanisms, predict the feasibility of undiscovered reactions, and explain observed regio- and stereoselectivity. mdpi.com

Computational Screening for New Reactions: Recent studies have demonstrated the power of computational models to prescreen substrates and predict the outcomes of complex reactions, such as photocatalyzed azetidine synthesis, thereby minimizing trial-and-error experimentation. mit.edubioquicknews.com

Prediction of Biological Activity and Material Properties: In silico methods like molecular docking can be used to screen the compound against biological targets to identify potential therapeutic applications. Furthermore, computational modeling can predict physical and electronic properties relevant to materials science, such as its potential use in polymers or energetic materials.

| Research Area | Key Objective | Enabling Methodologies |

|---|---|---|

| Reactivity Profiles | Discover novel transformations | Strain-release chemistry, cycloadditions, multicomponent reactions |

| Asymmetric Synthesis | Control stereochemistry at C3 | Chiral catalysis, auxiliaries, kinetic resolution |

| Sustainable Chemistry | Develop green synthetic routes | Biocatalysis, green solvents, atom-economical reactions |

| Automated Synthesis | Enable rapid library generation | Flow chemistry, robotic synthesis platforms |

| Theoretical Chemistry | Predict properties and guide experiments | DFT calculations, molecular docking, reaction modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.